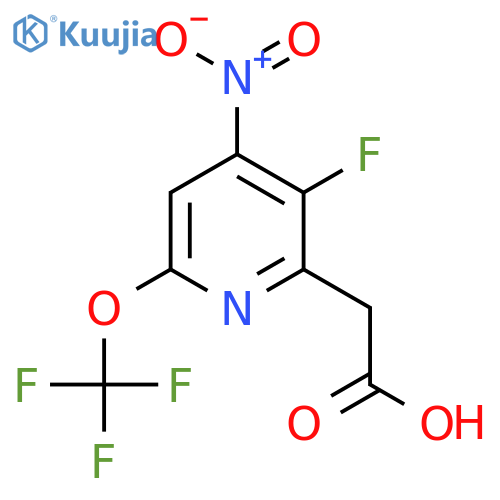

Cas no 1803681-94-8 (3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid)

1803681-94-8 structure

商品名:3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid

CAS番号:1803681-94-8

MF:C8H4F4N2O5

メガワット:284.121376037598

CID:4829032

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid

-

- インチ: 1S/C8H4F4N2O5/c9-7-3(1-6(15)16)13-5(19-8(10,11)12)2-4(7)14(17)18/h2H,1H2,(H,15,16)

- InChIKey: JROVKZMYPOVOAY-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=C(N=C1CC(=O)O)OC(F)(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 358

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 105

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099301-1g |

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid |

1803681-94-8 | 97% | 1g |

$1,475.10 | 2022-04-02 |

3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1803681-94-8 (3-Fluoro-4-nitro-6-(trifluoromethoxy)pyridine-2-acetic acid) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量